Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Purity Quality Control Procurement

Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 1538605-50-3) is a synthetic small molecule with the formula C13H18Cl2N4O2 and a molecular weight of 333.21 g/mol. It belongs to the class of N-Boc-protected piperazinyl dichloropyrimidines, which are widely employed as advanced intermediates in medicinal chemistry.

Molecular Formula C13H18Cl2N4O2
Molecular Weight 333.21 g/mol
CAS No. 1538605-50-3
Cat. No. B3242916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate
CAS1538605-50-3
Molecular FormulaC13H18Cl2N4O2
Molecular Weight333.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3
InChIKeyAHISUPBDCBBEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(2,5-Dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 1538605-50-3): Core Identity and Sourcing Baseline


Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 1538605-50-3) is a synthetic small molecule with the formula C13H18Cl2N4O2 and a molecular weight of 333.21 g/mol [1]. It belongs to the class of N-Boc-protected piperazinyl dichloropyrimidines, which are widely employed as advanced intermediates in medicinal chemistry . Commercial suppliers report typical purities of 95% (AKSci) or ≥98% (MolCore), with the compound stored as a solid at ambient temperature . Its primary utility lies in the regioselective installation of the 2,5-dichloropyrimidine pharmacophore onto a piperazine scaffold, a motif found in multiple kinase inhibitor programs.

Why Generic Substitution Fails for Tert-Butyl 4-(2,5-Dichloropyrimidin-4-yl)piperazine-1-carboxylate


Seemingly minor structural variations among dichloropyrimidinyl-piperazine building blocks can lead to profound differences in downstream synthetic utility and biological outcome. The chlorine substitution pattern (2,5- vs. 2,6- vs. 4,6-) dictates the regiochemical reactivity in nucleophilic aromatic substitution (SNAr) reactions, directly controlling which position is activated for further derivatization . Furthermore, the presence of the Boc protecting group on the piperazine nitrogen is essential for orthogonal synthetic strategies; its premature removal or absence would compromise multi-step reaction sequences. Substituting this compound with a regioisomer or an unprotected analog without experimental validation risks altering the geometry and electronic properties of the final target molecule, potentially abolishing desired target engagement or introducing unwanted off-target activity .

Quantitative Differentiation Evidence for Tert-Butyl 4-(2,5-Dichloropyrimidin-4-yl)piperazine-1-carboxylate


Purity Specification: ≥98% (MolCore) vs. 95% (AKSci) Baseline

The target compound is commercially available with a specified purity of NLT 98% from MolCore . This compares favorably against a minimum purity specification of 95% reported by AKSci for the same CAS number . The 3% higher minimum purity reduces the molar equivalent of unknown impurities by at least 60%, which is critical when the compound is used as a stoichiometric reagent in key bond-forming steps.

Purity Quality Control Procurement

Regioisomeric Differentiation: 2,5-Dichloro vs. 2,6-Dichloro Pyrimidine Reactivity

The 2,5-dichloro substitution pattern of the target compound (CAS 1538605-50-3) is chemically distinct from the 2,6-dichloro regioisomer (CAS 1155306-28-7) . In SNAr reactions, the chlorine at the 4-position of the 2,5-dichloropyrimidine is activated by both adjacent ring nitrogens, making it the primary site for nucleophilic displacement, while the 5-chloro substituent remains available for subsequent orthogonal cross-coupling or further substitution. In the 2,6-isomer, the two chlorines are electronically more equivalent, which can lead to selectivity challenges in stepwise derivatization. This inherent regiochemical bias is a direct consequence of the substitution pattern and is not tunable by reaction conditions alone .

Regiochemistry SNAr Reactivity Structure-Activity Relationship

Synthetic Efficiency: Single-Step Installation from 2,4,5-Trichloropyrimidine

The published synthesis of the target compound proceeds by reacting 2,4,5-trichloropyrimidine (0.475 g, 2.6 mmol) with tert-butyl piperazine-1-carboxylate (0.51 g, 2.7 mmol) in dry DMF using DIEA as base, achieving full conversion within 1 hour at 0 °C to room temperature . This SNAr reaction selectively displaces the most electrophilic 4-chloro substituent, leaving the 2- and 5-chloro groups intact for downstream elaboration. The brevity and mild conditions of this protocol contrast with multi-step routes required to access analogous building blocks where the desired substitution pattern must be constructed sequentially, offering a significant economy of steps.

Synthetic Route Yield Process Chemistry

Proven Utility in Dual JAK2/FLT3 Inhibitor Lead Optimization

The 2,5-dichloropyrimidine-piperazine scaffold, of which this compound is the direct Boc-protected precursor, was utilized as a key intermediate in the rational design of dual JAK2/FLT3 inhibitors . In that study, structure-activity relationship (SAR) exploration on the pyrimidine core furnished compound 14l, which displayed IC50 values of 1.8 nM (JAK2) and 0.68 nM (FLT3). While the target compound itself is not the bioactive entity, its defined 2,5-dichloro pattern and Boc protecting group were essential for the modular synthetic strategy that enabled the systematic SAR determination. This contrasts with alternative cores that lack one of the two chlorine handles, which would preclude certain vectors of chemical diversification.

Kinase Inhibition JAK2 FLT3 Medicinal Chemistry

High-Value Application Scenarios for Tert-Butyl 4-(2,5-Dichloropyrimidin-4-yl)piperazine-1-carboxylate


Sequential SNAr / Cross-Coupling Library Synthesis

The target compound is ideally suited for generating diverse kinase inhibitor libraries via iterative functionalization. The highly activated 4-position is first displaced with a piperazine-linked scaffold (already installed). The 2-chloro group can then be substituted with an amine under SNAr conditions, while the remaining 5-chloro serves as a handle for Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-couplings. This built-in orthogonality, supported by the single-step synthesis from 2,4,5-trichloropyrimidine , enables the rapid exploration of three distinct diversity vectors in a convergent manner.

Boc-Protected Intermediate for Multi-Step Medicinal Chemistry Campaigns

The N-Boc protecting group on the piperazine ring ensures compatibility with a wide range of subsequent transformations, including acidic, basic, and reductive conditions that would be incompatible with a free secondary amine. This compound integrates directly into established medicinal chemistry workflows targeting JAK2 and FLT3 kinases, where its scaffold was shown to be a productive starting point for achieving picomolar cellular activity . The higher purity specification (≥98%) from select vendors further supports its use in sensitive amide coupling or SNAr reactions where stoichiometric control is critical.

Regioisomer Discrimination in Structure-Activity Relationship Studies

When probing the effect of chlorine substitution geometry on kinase selectivity, this 2,5-dichloro isomer serves as a defined comparator against the 2,6-dichloro regioisomer (CAS 1155306-28-7) . The distinct electronic and steric profiles of the two isomers can lead to differential binding modes, making systematic procurement of both isomers essential for rigorous SAR. The commercial availability of the 2,5-isomer at ≥98% purity and the 2,6-isomer through alternative catalogs facilitates head-to-head biological evaluation without the need for custom synthesis.

Process Chemistry Scale-Up Feasibility Assessment

The reported synthetic protocol uses readily available 2,4,5-trichloropyrimidine and tert-butyl piperazine-1-carboxylate, both inexpensive bulk reagents, and proceeds under mild conditions (DMF, DIEA, 0 °C to rt, 1 hour) . This operational simplicity, combined with a single-step transformation, positions the compound as a scalable intermediate for preclinical candidate production. The solid-state storage and non-hazardous transport classification further simplify logistics for multi-gram to kilogram procurement campaigns.

Quote Request

Request a Quote for Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.